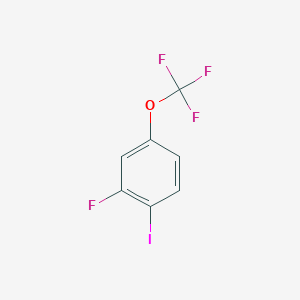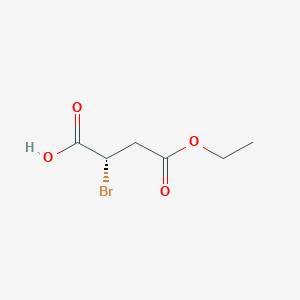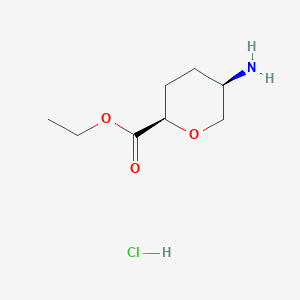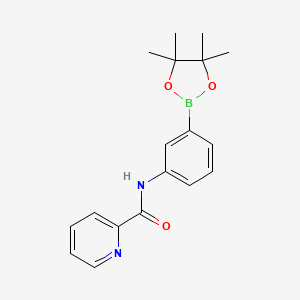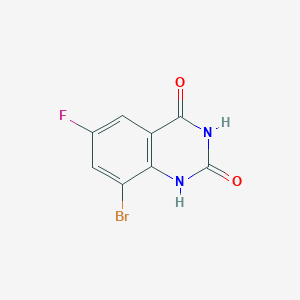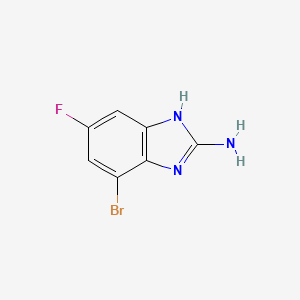
2-Amino-7-bromo-5-fluoro-1H-benzimidazole
Vue d'ensemble
Description
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5BrFN3 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzimidazole, dont le 2-amino-7-bromo-5-fluoro-1H-benzimidazole, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux . La présence d'un groupe méthyle en position 5 (6) sur le squelette benzimidazole et la présence de groupes donneurs d'électrons (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) se sont avérées augmenter considérablement l'activité anticancéreuse .
Activité antivirale
Les composés benzimidazoliques se sont montrés prometteurs dans la recherche antivirale . Les benzimidazoles substitués ont démontré une activité nanomolaire contre le virus respiratoire syncytial .
Activité antifongique
Les dérivés du benzimidazole se sont également avérés posséder des propriétés antifongiques . Ils ont montré des actions inhibitrices contre la croissance fongique, y compris C. albicans et C. neoformans var. grubii .
Activité antibactérienne
Des dérivés du benzimidazole ont été rapportés pour leur action antibactérienne contre S. aureus, Staphylococcus epidermidis, K. pneumoniae et E. coli . Ils ont également montré de bonnes à modérées actions inhibitrices contre S. aureus et M. tuberculosis H37Rv .
Activité antiprotozoaire
Les composés benzimidazoliques ont été criblés pour leurs activités antiprotozoaires . Ils ont montré une activité inhibitrice contre les parasites protozoaires .
Activité anti-inflammatoire et analgésique
Les composés benzimidazoliques ont été étudiés pour leurs propriétés anti-inflammatoires et analgésiques . Ils se sont avérés avoir un potentiel dans le traitement de l'inflammation et de la douleur .
Activité antihypertensive
Les dérivés du benzimidazole ont été explorés pour leur potentiel en tant qu'agents antihypertenseurs . Ils se sont montrés prometteurs dans le traitement de l'hypertension artérielle .
Activité antioxydante
Les composés benzimidazoliques ont été étudiés pour leurs propriétés antioxydantes . Ils ont montré un potentiel pour neutraliser les radicaux libres nocifs dans l'organisme .
Mécanisme D'action
Target of Action
It’s known that benzimidazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making benzimidazole derivatives useful in developing new therapeutic agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various changes . For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors . The presence of bromo and fluoro groups in the benzimidazole structure may enhance its interaction with the target, potentially increasing its efficacy .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways . They can affect the function of enzymes, receptors, and other proteins, leading to downstream effects on cellular processes .
Pharmacokinetics
The presence of bromo and fluoro groups in the benzimidazole structure may influence its pharmacokinetic properties . These groups could potentially affect the compound’s solubility, stability, and bioavailability .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The presence of bromo and fluoro groups in the benzimidazole structure may enhance these effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives
Analyse Biochimique
Biochemical Properties
2-Amino-7-bromo-5-fluoro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation and survival . This compound also affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, inhibiting their activity and downstream signaling . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound can interact with DNA, causing DNA damage and triggering cell cycle arrest . The compound’s ability to modulate gene expression further contributes to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to disrupt key cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is narrow, necessitating careful dose optimization to maximize its therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . Cytochrome P450 enzymes play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it exerts its pro-apoptotic effects.
Propriétés
IUPAC Name |
4-bromo-6-fluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWZHDICIBDXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


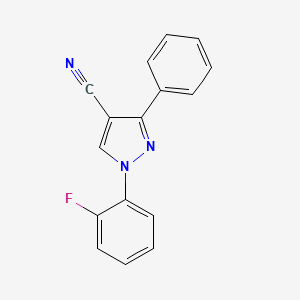

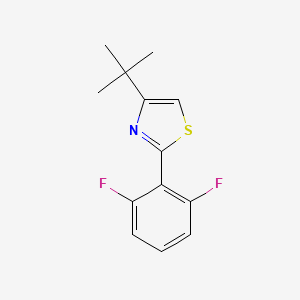
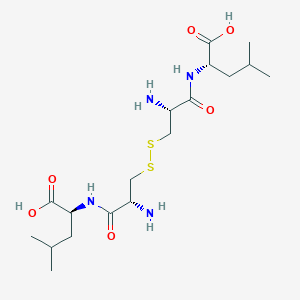

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1447195.png)

